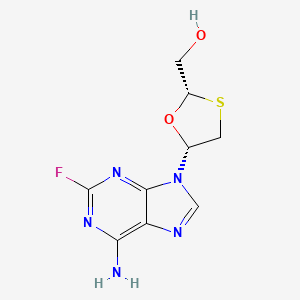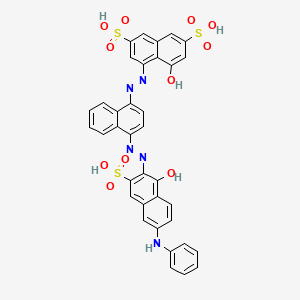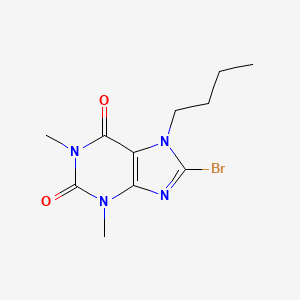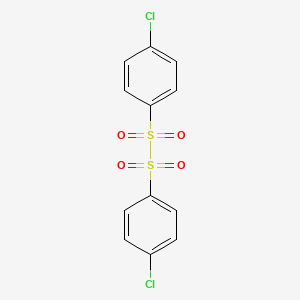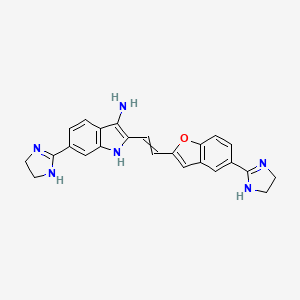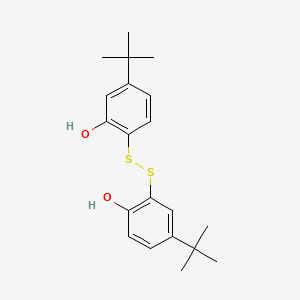
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two tert-butyl groups and a dithio linkage, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol typically involves the following steps:
Formation of the Phenol Derivative: The initial step involves the preparation of 4-(1,1-dimethylethyl)phenol through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Dithio Linkage Formation: The next step involves the reaction of the phenol derivative with sulfur to form the dithio linkage. This is typically achieved through a reaction with sulfur monochloride (S2Cl2) under controlled conditions.
Final Coupling: The final step involves the coupling of the dithio-linked phenol derivatives to form the target compound. This step may require the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithio linkage to thiols or disulfides.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Alkylated or acylated phenol derivatives.
科学研究应用
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: A simpler phenol derivative with similar structural features but lacking the dithio linkage.
2,6-Di-tert-butylphenol: Another phenol derivative with two tert-butyl groups but without the dithio linkage.
Bisphenol A: A compound with structural similarities but different functional groups and applications.
Uniqueness
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol is unique due to its dithio linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its diverse applications in various fields.
属性
CAS 编号 |
94158-36-8 |
|---|---|
分子式 |
C20H26O2S2 |
分子量 |
362.6 g/mol |
IUPAC 名称 |
4-tert-butyl-2-[(4-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)13-8-10-17(16(22)11-13)23-24-18-12-14(20(4,5)6)7-9-15(18)21/h7-12,21-22H,1-6H3 |
InChI 键 |
GTGSWTJNEBSPOT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=CC(=C2)C(C)(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


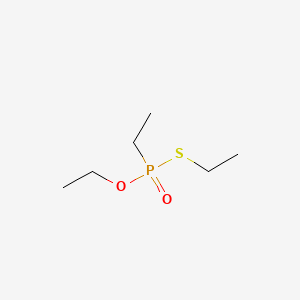
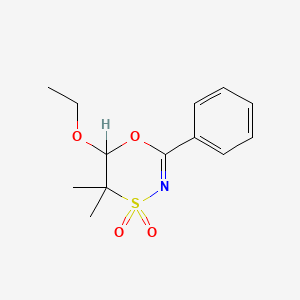
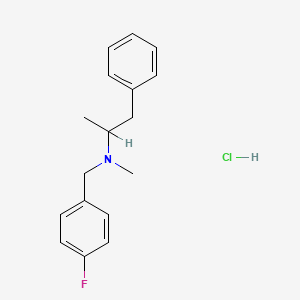

![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
